molecular formula C11H16O2 B12814031 3-(2-Methoxy-5-methylphenyl)propan-1-ol CAS No. 33538-80-6

3-(2-Methoxy-5-methylphenyl)propan-1-ol

Cat. No.: B12814031
CAS No.: 33538-80-6
M. Wt: 180.24 g/mol
InChI Key: JNFWUMGRYVORSV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid: This method involves the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid using sodium borohydride in tetrahydrofuran at room temperature.

    Addition of Ethylene Oxide: Another method involves the addition of ethylene oxide to (2-methoxy-5-methylphenyl)phenylmethane in the presence of n-butyllithium in tetrahydrofuran at low temperatures.

Industrial Production Methods

Industrial production methods for 3-(2-Methoxy-5-methylphenyl)propan-1-ol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups provides distinct chemical properties that differentiate it from similar compounds .

Properties

CAS No.

33538-80-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

JNFWUMGRYVORSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCCO

Origin of Product

United States

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